2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and is often used as a scaffold in drug design.
Preparation Methods
The synthesis of 2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, including the formation of the quinoline core and subsequent functionalizationThe final step involves the acylation of the quinoline derivative with N-(4-fluorophenyl)acetamide under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the quinoline core can be reduced to form an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The quinoline core plays a crucial role in its biological activity, as it can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide include other quinoline derivatives such as:
- 2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- 2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-chlorophenyl)acetamide These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their biological activity and chemical properties .
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O4/c1-3-17-4-6-18(7-5-17)26(32)23-15-30(16-25(31)29-20-10-8-19(28)9-11-20)24-13-12-21(34-2)14-22(24)27(23)33/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOBVYGQCVPRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.